ABIETIC ACID

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

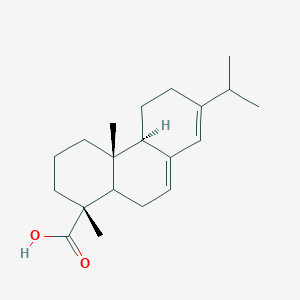

ABIETIC ACID is a complex organic compound with a unique structure This compound belongs to the class of polycyclic aromatic hydrocarbons and is characterized by its multiple ring system and specific stereochemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ABIETIC ACID typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:

Cyclization Reactions: These reactions form the polycyclic structure of the compound.

Hydrogenation: This step reduces double bonds to form the saturated rings.

Functional Group Interconversion: This involves converting functional groups to achieve the desired carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic hydrogenation are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

ABIETIC ACID undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can further saturate the compound or reduce specific functional groups.

Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce fully saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Abietic acid has shown promise in cancer therapy. Research indicates that it can inhibit the growth of cancer cells and enhance the therapeutic effects of existing anti-cancer agents. A patent describes methods for using this compound to modulate plasma membrane permeability in cancer cells, potentially improving drug delivery and efficacy against tumors .

Liver Protection

Recent studies have demonstrated that this compound can ameliorate liver injury induced by acetaminophen (APAP). It reduces inflammatory markers and prevents ferroptosis, a form of regulated cell death associated with oxidative stress. The compound was found to inhibit NF-κB activation and enhance the expression of protective proteins such as Nrf2 and HO-1, showcasing its potential as a therapeutic agent for liver diseases .

Neuroprotection

This compound has been investigated for its neuroprotective properties in traumatic brain injury (TBI) models. It was shown to improve neurological function and reduce blood-brain barrier damage by enhancing the expression of tight junction proteins. The compound also inhibited neuronal apoptosis, suggesting its potential use in treating neurodegenerative conditions .

Ocular Infections

This compound exhibits significant antimicrobial activity against bacterial biofilms associated with ocular infections. In vitro studies revealed that it is particularly effective against Staphylococcus aureus and Pseudomonas aeruginosa, outperforming traditional antifungal treatments against these pathogens while remaining non-cytotoxic to eukaryotic cells .

Synergistic Effects with Antifungals

While this compound alone shows limited antifungal activity, it can enhance the efficacy of fluconazole against fungal infections. This synergistic effect suggests that this compound could be utilized as an adjuvant in antifungal therapies .

Chemical Transformations and Materials Science

This compound is also a valuable precursor in the synthesis of various chemical compounds due to its reactive functional groups. Its derivatives are being explored for applications in polymer science and as bioactive materials in drug delivery systems .

Summary of Key Findings

Wirkmechanismus

The mechanism of action of ABIETIC ACID involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

ABIETIC ACID: shares similarities with other polycyclic aromatic hydrocarbons, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

Abietic acid (AA), a naturally occurring abietane diterpenoid primarily derived from coniferous trees, has garnered significant attention in recent years due to its diverse biological activities. This article delves into the various pharmacological properties of this compound, highlighting its anti-inflammatory, anticancer, antimicrobial, and antioxidant effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a bicyclic ring system with multiple functional groups. Its molecular formula is C20H30O2, and it exhibits a melting point of approximately 70-75 °C. The compound's lipophilicity allows it to interact effectively with biological membranes, facilitating its bioactivity.

Pharmacological Activities

1. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties. In a study evaluating its effects on atopic dermatitis (AD), AA was isolated from rosin and tested on BALB/c mice. The results indicated that AA significantly reduced inflammatory cytokine production and iNOS-induced COX-2 expression in LPS-stimulated RAW264.7 macrophages, demonstrating its potential as a therapeutic agent for inflammatory diseases .

2. Anticancer Activity

Research has highlighted the anticancer mechanisms of this compound, showing its ability to induce cell cycle arrest in the G0/G1 phase and downregulate oncogenic genes such as C-myc and NF-κB. A study reported that AA enhances antioxidant levels while inhibiting tumor cell proliferation through various molecular pathways . The following table summarizes key findings related to its anticancer activity:

| Study | Mechanism | Cell Type | Result |

|---|---|---|---|

| Haffez et al., 2022 | NF-kB pathway inhibition | Various cancer cell lines | Dose-dependent growth inhibition |

| Gigante et al., 2024 | PI3K/AKT pathway modulation | Tumor cells | Significant reduction in tumor growth |

3. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. A study synthesized C18-oxygenated derivatives of AA and evaluated their cytotoxicity, antimycotic, and antiviral activities. The results indicated that certain derivatives showed enhanced bioactivity against herpes simplex virus type 1 (HSV-1) and other microbial strains .

4. Antioxidant Properties

The antioxidant capacity of this compound has been assessed using different assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant radical scavenging activity in a dose-dependent manner, indicating its potential to mitigate oxidative stress-related conditions .

Case Studies

Case Study 1: Anti-Atopic Dermatitis Effects

A recent study focused on the anti-AD effects of this compound isolated from rosin. The research utilized a DNCB-treated mouse model to assess the compound's efficacy over four weeks. Results indicated a marked improvement in skin structure and reduced inflammation markers following treatment with AA .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, various derivatives of this compound were tested for their cytotoxic effects on human cancer cell lines. The introduction of specific functional groups at the C18 position significantly enhanced the antitumor activity of these compounds, suggesting that structural modifications can optimize their therapeutic potential .

Eigenschaften

IUPAC Name |

(1R,4aR,4bR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16-,17?,19+,20+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWGJHLUYNHPMX-RMGPQRKISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=CCC3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.